molecular formula C14H23NO2 B2807153 Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2287261-32-7

Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate

Cat. No. B2807153
CAS RN: 2287261-32-7
M. Wt: 237.343
InChI Key: UIMFJBGVXCMREM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate” is a chemical compound with the molecular formula C14H23NO2. It is a structurally unique compound that is part of the bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane family . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .


Synthesis Analysis

The synthesis of such compounds often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of this compound includes a four-membered carbocycle with a bridging C(1)-C(3) bond and 1-azabicyclo[1.1.0]butane is an analog of bicyclo[1.1.0]butane featuring a nitrogen atom at one bridgehead .


Chemical Reactions Analysis

These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Future Directions

There has been a resurgent interest in the chemistry of bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that there may be future research opportunities in exploring the diverse chemistry these compounds can access, their value as synthetic precursors to cyclobutanes and azetidines, and to identify areas for future research .

properties

IUPAC Name

methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-17-12(16)11(15)14-7-13(8-14,9-14)10-5-3-2-4-6-10/h10-11H,2-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMFJBGVXCMREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)C3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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